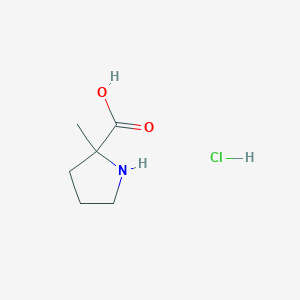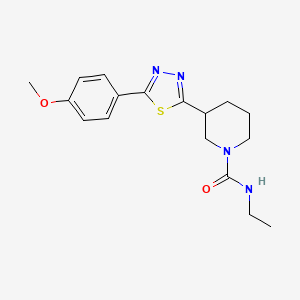![molecular formula C18H17N3O B2702145 1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea CAS No. 866042-33-3](/img/structure/B2702145.png)
1-phenyl-3-{[2-(1H-pyrrol-1-yl)phenyl]methyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-N’-[2-(1H-pyrrol-1-yl)benzyl]urea is a versatile organic compound with the molecular formula C18H17N3O. It is characterized by the presence of a phenyl group, a pyrrole ring, and a benzyl group linked through a urea moiety. This compound has garnered significant interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N’-[2-(1H-pyrrol-1-yl)benzyl]urea typically involves the reaction of N-phenylurea with 2-(1H-pyrrol-1-yl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for N-phenyl-N’-[2-(1H-pyrrol-1-yl)benzyl]urea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
N-phenyl-N’-[2-(1H-pyrrol-1-yl)benzyl]urea can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine for electrophilic substitution on the phenyl ring.
Major Products Formed
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of N-phenyl-N’-[2-(1H-pyrrolidin-1-yl)benzyl]urea.
Substitution: Formation of halogenated derivatives on the phenyl or pyrrole rings.
科学的研究の応用
N-phenyl-N’-[2-(1H-pyrrol-1-yl)benzyl]urea has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-phenyl-N’-[2-(1H-pyrrol-1-yl)benzyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, thereby inhibiting their activity. Additionally, the pyrrole and phenyl rings can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-enzyme complex .
類似化合物との比較
Similar Compounds
- N-phenyl-N’-[2-(1H-imidazol-1-yl)benzyl]urea
- N-phenyl-N’-[2-(1H-indol-1-yl)benzyl]urea
- N-phenyl-N’-[2-(1H-pyrrol-1-yl)phenyl]urea
Uniqueness
N-phenyl-N’-[2-(1H-pyrrol-1-yl)benzyl]urea is unique due to the presence of both a pyrrole ring and a benzyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and potential interactions with a wide range of biological targets, making it a valuable compound in various research fields .
特性
IUPAC Name |
1-phenyl-3-[(2-pyrrol-1-ylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18(20-16-9-2-1-3-10-16)19-14-15-8-4-5-11-17(15)21-12-6-7-13-21/h1-13H,14H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPIIDJMQOLSBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2702065.png)

![N'-(4-methoxyphenyl)sulfonyl-1-[(E)-3-phenylprop-2-enyl]piperidine-4-carbohydrazide](/img/structure/B2702067.png)






![ethyl 2-(2-((1-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2702078.png)
![ethyl 2'-amino-1-(2-amino-2-oxoethyl)-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2702082.png)
![1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2702084.png)

